Welcome to the BenchChem Online Store!
molecular formula C11H14O3 B8765356 4-(tetrahydro-2H-pyran-4-yloxy)phenol

4-(tetrahydro-2H-pyran-4-yloxy)phenol

Cat. No. B8765356
M. Wt: 194.23 g/mol
InChI Key: WKCCLICDROPTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102673B2

Procedure details

4-(4-Tert-butoxyphenoxy)tetrahydro-2H-pyran (257 mg, 1.027 mmole) was taken up in TFA (5 mL) at RT. After 90 min the mixture was concentrated. The residue was taken up in saturated aqueous NaHCO3 and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give the title compound (188 mg, 94%) as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 6.82 (m, 2 H); 6.77-6.73 (m, 2 H); 4.71 (s, 1 H); 4.37-4.29 (m, 1 H); 4.03-3.95 (m, 2 H); 3.55 (m, 2 H); 2.03-1.95 (m, 2 H); 1.81-1.70 (m, 2 H).
Name
4-(4-Tert-butoxyphenoxy)tetrahydro-2H-pyran
Quantity
257 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[CH:18]=[CH:17][C:9]([O:10][CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:8][CH:7]=1)(C)(C)C>C(O)(C(F)(F)F)=O>[O:14]1[CH2:13][CH2:12][CH:11]([O:10][C:9]2[CH:17]=[CH:18][C:6]([OH:5])=[CH:7][CH:8]=2)[CH2:16][CH2:15]1

Inputs

Step One
Name
4-(4-Tert-butoxyphenoxy)tetrahydro-2H-pyran
Quantity
257 mg
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(OC2CCOCC2)C=C1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 90 min the mixture was concentrated
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.